molecular formula C10H17NO4 B1400129 4-(Tetrahydro-pyran-4-yl)-morpholine-3-carboxylic acid CAS No. 1316217-45-4

4-(Tetrahydro-pyran-4-yl)-morpholine-3-carboxylic acid

Cat. No. B1400129
M. Wt: 215.25 g/mol
InChI Key: LWGGCLDGYGGGSG-UHFFFAOYSA-N
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Description

The compound is a derivative of tetrahydropyran, which is an organic compound consisting of a saturated six-membered ring containing five carbon atoms and one oxygen atom . It’s commonly used in organic synthesis .


Synthesis Analysis

Tetrahydropyran can be synthesized by the hydrogenation of the 3,4- isomer of dihydropyran with Raney nickel . Alcohols can react with 3,4-dihydropyran to give 2-tetrahydropyranyl ethers .


Molecular Structure Analysis

The molecular structure of tetrahydropyran consists of a six-membered ring with five carbon atoms and one oxygen atom . In its gas phase, it exists in its lowest energy C s symmetry chair conformation .


Chemical Reactions Analysis

Tetrahydropyranyl ethers, derived from the reaction of alcohols and 3,4-dihydropyran, are resilient to a variety of reactions . The alcohol can later be restored by acid-catalyzed hydrolysis .


Physical And Chemical Properties Analysis

Tetrahydropyran is a colourless volatile liquid . Its chemical formula is C5H10O and it has a molar mass of 86.134 g·mol −1 .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of p-Aminobenzoic Acid Diamides : Utilizing a similar chemical structure, 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxyl chloride has been used in the synthesis of various diamides, showcasing the potential of 4-(Tetrahydro-pyran-4-yl)-morpholine-3-carboxylic acid in complex chemical syntheses (Agekyan & Mkryan, 2015).

  • Mannich Bases Preparation : Research involving morpholine and pyrans, similar to 4-(Tetrahydro-pyran-4-yl)-morpholine-3-carboxylic acid, has led to the development of Mannich bases, highlighting the compound's role in the creation of novel chemical entities (Torii, Tanaka, & Takao, 1977).

  • Synthesis of Biologically Active Compounds : The related compound, 3-Morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, serves as an important intermediate in synthesizing various biologically active compounds, indicating the potential application of 4-(Tetrahydro-pyran-4-yl)-morpholine-3-carboxylic acid in medicinal chemistry (Wang et al., 2016).

  • DNA-Dependent Protein Kinase Inhibition : Compounds structurally similar to 4-(Tetrahydro-pyran-4-yl)-morpholine-3-carboxylic acid have shown potential as inhibitors of the DNA repair enzyme DNA-dependent protein kinase, suggesting a potential application in cancer research or treatment (Hollick et al., 2003).

Therapeutic Research and Applications

  • Treatment of Bronchial Pneumonia : A heterocycle compound related to 4-(Tetrahydro-pyran-4-yl)-morpholine-3-carboxylic acid was explored for its application in treating children's bronchial pneumonia, signifying the therapeutic potential of similar compounds (Ding & Zhong, 2022).

  • Idiopathic Pulmonary Fibrosis Treatment : Research on compounds structurally related to 4-(Tetrahydro-pyran-4-yl)-morpholine-3-carboxylic acid has led to the discovery of nonpeptidic αvβ6 integrin inhibitors, indicating possible use in treating idiopathic pulmonary fibrosis (Procopiou et al., 2018).

  • Pharmacological Interest : A review on the chemical and pharmacological interest of morpholine and pyrans derivatives, including compounds like 4-(Tetrahydro-pyran-4-yl)-morpholine-3-carboxylic acid, discusses their broad spectrum of pharmacological profiles, further emphasizing their significance in therapeutic applications (Asif & Imran, 2019).

Safety And Hazards

Tetrahydropyran is flammable and can cause skin irritation . The lethal dose or concentration (LD, LC) is 3000 mg/kg (oral, rat) .

properties

IUPAC Name

4-(oxan-4-yl)morpholine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c12-10(13)9-7-15-6-3-11(9)8-1-4-14-5-2-8/h8-9H,1-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWGGCLDGYGGGSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2CCOCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Tetrahydro-pyran-4-yl)-morpholine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(Tetrahydro-pyran-4-yl)-morpholine-3-carboxylic acid

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